molecular formula C24H36O6 B12528768 1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene CAS No. 807343-57-3

1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene

Cat. No.: B12528768
CAS No.: 807343-57-3
M. Wt: 420.5 g/mol
InChI Key: VGVRTAHMGVXZHE-UHFFFAOYSA-N
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Description

1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene is a chemical compound with the molecular formula C24H36O6. It is known for its unique structure, which includes three ethyloxetane groups attached to a benzene ring.

Preparation Methods

The synthesis of 1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-trihydroxybenzene with 3-ethyloxetane-3-methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene exerts its effects involves its ability to undergo polymerization and form stable complexes. The oxetane groups can open up and react with other molecules, leading to the formation of cross-linked networks. This property is particularly useful in the development of advanced materials and drug delivery systems .

Comparison with Similar Compounds

1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its oxetane groups, which provide distinct reactivity and potential for polymerization, making it valuable in various scientific and industrial applications.

Properties

CAS No.

807343-57-3

Molecular Formula

C24H36O6

Molecular Weight

420.5 g/mol

IUPAC Name

3-[[3,5-bis[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]-3-ethyloxetane

InChI

InChI=1S/C24H36O6/c1-4-22(10-25-11-22)16-28-19-7-20(29-17-23(5-2)12-26-13-23)9-21(8-19)30-18-24(6-3)14-27-15-24/h7-9H,4-6,10-18H2,1-3H3

InChI Key

VGVRTAHMGVXZHE-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC2=CC(=CC(=C2)OCC3(COC3)CC)OCC4(COC4)CC

Origin of Product

United States

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